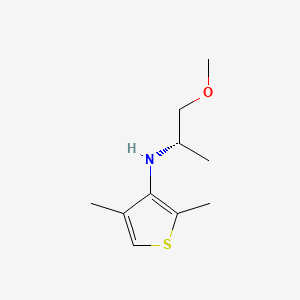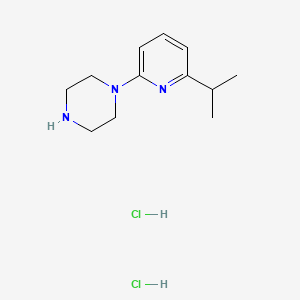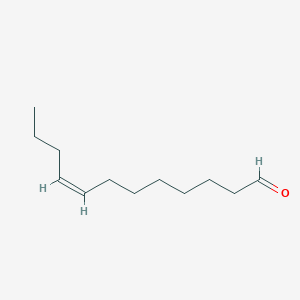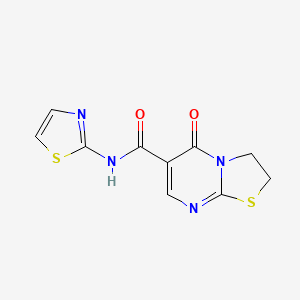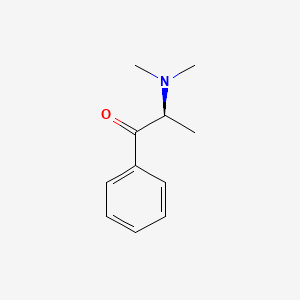
N,N-Dimethylcathinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylcathinone, also known as metamfepramone, is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant (Catha edulis).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylcathinone can be synthesized through the oxidation of N-methylephedrine or N-methylpseudoephedrine. The process involves reacting the precursor with a solution of potassium permanganate in dilute sulfuric acid . This method is commonly used in laboratory settings for the preparation of synthetic cathinones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidation reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylcathinone undergoes various chemical reactions, including:
Oxidation: The β-keto group can be reduced to form corresponding alcohols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in dilute sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of alcohol derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethylcathinone has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
N,N-Dimethylcathinone exerts its effects primarily by acting as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation . The compound’s structure-activity relationship (SAR) studies have shown that the presence of the N,N-dimethyl group enhances its potency and selectivity for these transporters .
Comparación Con Compuestos Similares
N,N-Dimethylcathinone is part of a broader class of synthetic cathinones, which includes compounds such as:
Methcathinone: Similar in structure but with a single methyl group on the nitrogen atom.
Mephedrone: Contains a methyl group on the aromatic ring.
Ethcathinone: Has an ethyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its N,N-dimethyl substitution, which significantly impacts its pharmacological profile. This substitution enhances its stimulant properties and alters its interaction with neurotransmitter transporters compared to other cathinones .
Propiedades
Número CAS |
35026-77-8 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
Clave InChI |
KBHMHROOFHVLBA-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=CC=CC=C1)N(C)C |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




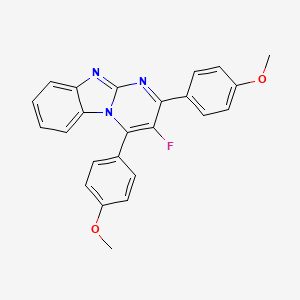

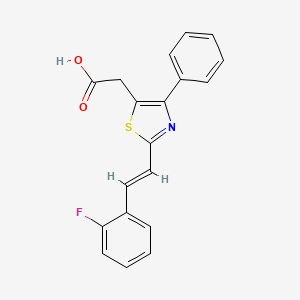
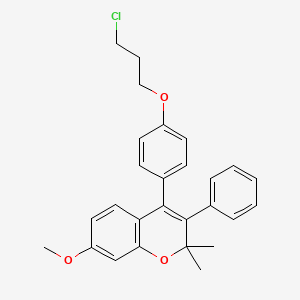
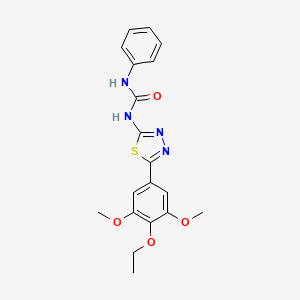
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
